molecular formula C7H7FINO B13900438 5-Fluoro-4-iodo-2-methoxy-3-methylpyridine

5-Fluoro-4-iodo-2-methoxy-3-methylpyridine

Cat. No.: B13900438
M. Wt: 267.04 g/mol
InChI Key: DGBYKWPDEUTPPB-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H7FINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of 5-Fluoro-4-iodo-2-methoxy-3-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-methoxypyridine with iodine and fluorine sources under specific conditions. For instance, the reaction can be catalyzed by potassium fluoride to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of different solvents, temperatures, and catalysts.

Chemical Reactions Analysis

5-Fluoro-4-iodo-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically use palladium catalysts and appropriate ligands.

Scientific Research Applications

5-Fluoro-4-iodo-2-methoxy-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-methoxy-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy and methyl groups may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

5-Fluoro-4-iodo-2-methoxy-3-methylpyridine can be compared with other fluorinated and iodinated pyridine derivatives:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-fluoro-4-iodo-2-methoxy-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO/c1-4-6(9)5(8)3-10-7(4)11-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBYKWPDEUTPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1OC)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FINO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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